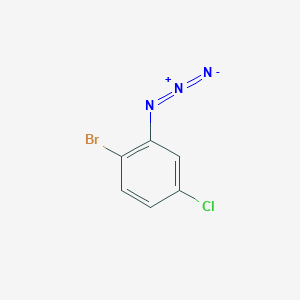

2-Azido-1-bromo-4-chlorobenzene

Description

Overview of Aryl Azides and Halogenated Benzene (B151609) Derivatives in Contemporary Chemical Research

Aryl azides and halogenated benzene derivatives are fundamental building blocks in modern organic chemistry. Aryl azides, characterized by the covalently bonded azido (B1232118) group (-N₃) attached to an aromatic ring, are highly versatile intermediates. The azido group's unique reactivity allows it to participate in a wide array of chemical transformations, including cycloaddition reactions, reductions to amines, and rearrangements. smolecule.comworktribe.com This versatility has established them as invaluable reagents in medicinal chemistry and chemical biology. thieme-connect.com

Halogenated benzene derivatives, compounds containing one or more halogen atoms (F, Cl, Br, I) on a benzene ring, are also of significant interest. The presence and position of these halogen substituents can profoundly influence the electronic and steric properties of the molecule, thereby modulating its reactivity. smolecule.comalgoreducation.com They are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the halogen atom is substituted to form new carbon-carbon bonds. smolecule.com The combination of an azide (B81097) group and halogen atoms on a single benzene ring, as seen in halogenated aryl azides, creates a multifunctional scaffold with significant potential for the synthesis of complex organic molecules. smolecule.comsmolecule.com

Unique Chemical Space and Synthetic Utility of 2-Azido-1-bromo-4-chlorobenzene

This compound is a halogenated aromatic compound with the molecular formula C₆H₃BrClN₃. sigmaaldrich.com It possesses three distinct functional groups on the benzene ring: an azido group at position 2, a bromine atom at position 1, and a chlorine atom at position 4. This specific arrangement of substituents endows the molecule with a unique chemical reactivity profile, making it a valuable intermediate in organic synthesis.

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form stable triazole rings, a reaction that is central to "click chemistry" and has wide applications in drug discovery and bioconjugation. smolecule.com The azido group can also be reduced to an amine, providing a pathway to various aniline (B41778) derivatives. smolecule.com

Simultaneously, the bromine and chlorine atoms serve as handles for further functionalization. The bromo group, in particular, is well-suited for participation in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. smolecule.com The chlorine atom can also participate in nucleophilic aromatic substitution reactions under specific conditions. The presence of these multiple reactive sites on a single molecule allows for a stepwise and controlled elaboration of the aromatic core, making this compound a potent building block for the synthesis of complex, highly substituted aromatic compounds.

Significance of Positional Isomerism and Substituent Effects on Reactivity of Azido-Bromo-Chlorobenzenes

Positional isomers are compounds that have the same molecular formula but differ in the position of their functional groups on a common backbone. algoreducation.comwikipedia.org In the case of azido-bromo-chlorobenzenes, the relative positions of the azido, bromo, and chloro substituents on the benzene ring lead to distinct isomers with different physical and chemical properties. algoreducation.comvedantu.comslideshare.net

For instance, in nucleophilic aromatic substitution reactions, the rate of reaction is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. Therefore, the reactivity of the chloro and bromo atoms in different isomers of azido-bromo-chlorobenzene towards nucleophilic attack will vary depending on the position of the strongly electron-withdrawing azido group. Similarly, the electronic nature of the ring, as influenced by the substituents, will affect the rate of cycloaddition reactions involving the azido group. The steric hindrance created by the bulky bromine atom can also influence the approach of reagents to adjacent functional groups.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1527830-69-8 | C₆H₃BrClN₃ | 232.48 |

| 4-Azido-1-bromo-2-chlorobenzene | 1702529-14-3 | C₆H₃BrClN₃ | 232.5 |

| 4-Azido-2-bromo-1-chlorobenzene | 1501896-36-1 | C₆H₃BrClN₃ | 232.5 |

| 1-Azido-2-bromo-4-chlorobenzene | 1272317-01-7 | C₆H₃BrClN₃ | 232.48 |

| 1-Azido-4-bromo-2-chlorobenzene | 1152943-47-9 | C₆H₃BrClN₃ | 232.48 |

| 2-Azido-4-bromo-1-chlorobenzene | 1341365-74-9 | C₆H₃BrClN₃ | 232.48 |

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its isomers is driven by the need for novel and efficient synthetic methodologies for the construction of complex molecular architectures. The primary objectives of research in this area include:

Exploration of Reactivity: A thorough investigation of the reactivity of the azido, bromo, and chloro groups in this compound, both independently and in concert. This includes studying its participation in cycloaddition, cross-coupling, and nucleophilic substitution reactions to understand the regioselectivity and stereoselectivity of these transformations.

Synthesis of Novel Heterocycles: Utilizing this compound as a key starting material for the synthesis of novel heterocyclic compounds, particularly substituted benzotriazoles and other nitrogen-containing ring systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Development of New Synthetic Methodologies: Leveraging the unique substitution pattern of this compound to develop new synthetic strategies. This could involve sequential and selective functionalization of the different reactive sites to build molecular complexity in a controlled manner.

Applications in Materials Science and Chemical Biology: Investigating the potential of this compound and its derivatives in the development of new materials, such as polymers and dyes, and as probes for studying biological processes through bioorthogonal chemistry. smolecule.comsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-bromo-4-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMFNQWRALCSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 2 Azido 1 Bromo 4 Chlorobenzene

Classical Routes for Aryl Azide (B81097) Synthesis with Halogenated Precursors

Traditional methods for the introduction of an azide group onto an aromatic ring often involve diazotization of an amino group followed by azidation, or direct nucleophilic substitution of a halogen.

Diazotization-Azidation Sequences

A primary and well-established route to aryl azides is the diazotization of anilines, followed by treatment with an azide salt. chemicalnote.comresearchgate.net For the synthesis of 2-azido-1-bromo-4-chlorobenzene, the requisite starting material is 2-bromo-4-chloroaniline (B1265534). chemicalbook.comguidechem.comsigmaaldrich.com This aniline (B41778) derivative can be prepared from 4-chloroaniline (B138754) through electrophilic bromination. chemicalbook.com The amino group of 4-chloroaniline is a strong activating group and directs the incoming electrophile (bromine) to the ortho position.

The diazotization process involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). chemicalnote.comresearchgate.net This reaction converts the amino group into a diazonium salt. The resulting 2-bromo-4-chlorobenzenediazonium salt is then reacted with a source of azide ions, such as sodium azide (NaN₃), to yield the target compound, this compound.

The general mechanism for diazotization involves the following steps:

Formation of nitrous acid from sodium nitrite and a strong acid. chemicalnote.com

Protonation of nitrous acid and subsequent loss of water to form the nitrosonium ion (NO⁺). chemicalnote.com

Nucleophilic attack of the primary amine on the nitrosonium ion. chemicalnote.com

A series of proton transfers and elimination of water to form the diazonium ion. chemicalnote.com

This sequence is a versatile method for introducing an azide group onto an aromatic ring and is widely used in organic synthesis. chemicalnote.com

Nucleophilic Aromatic Substitution of Halogenated Benzenes with Azide Anion

Nucleophilic aromatic substitution (SNAr) presents another classical pathway for the synthesis of aryl azides. masterorganicchemistry.com This reaction involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile, in this case, the azide anion. masterorganicchemistry.com For SNAr to proceed, the aromatic ring must be activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In the context of synthesizing this compound, a potential precursor could be a dihalogenated benzene (B151609) with a suitable leaving group. However, the reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I. The presence of other substituents on the ring significantly influences the reaction's feasibility and regioselectivity. The azide anion attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, which then collapses to the product with the expulsion of the halide ion. masterorganicchemistry.com The use of polar aprotic solvents like DMSO or DMF can enhance the reaction rate by solvating the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion. ruc.dk

Modern Catalytic Approaches for the Derivatization of Halogenated Aryl Systems

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of aryl azides from halogenated precursors.

Palladium-Catalyzed Azidation of Halogenated Aromatics

Palladium catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds. Palladium-catalyzed azidation of aryl halides offers a direct route to aryl azides. exlibrisgroup.comnih.govresearchgate.net These reactions typically employ a palladium catalyst, such as PdCl₂, in conjunction with a ligand, like xantphos, and an azide source, commonly sodium azide. exlibrisgroup.comnih.govresearchgate.net The reaction can proceed via a cascade process, for instance, an azidation/carbonylation sequence to produce amides. exlibrisgroup.comnih.govresearchgate.net While this specific cascade is for amide synthesis, the initial azidation step is relevant. The catalytic cycle generally involves oxidative addition of the aryl halide to the palladium(0) complex, followed by ligand exchange with the azide anion and subsequent reductive elimination to afford the aryl azide and regenerate the catalyst. Both iodo- and bromobenzene (B47551) derivatives can be effectively used as substrates in these transformations. exlibrisgroup.comnih.govresearchgate.net

Copper-Mediated Synthesis of Aryl Azides

Copper-catalyzed methods have become a popular and efficient alternative for the synthesis of aryl azides from aryl halides. koreascience.krbohrium.comthieme-connect.com These reactions often utilize a copper(I) salt, such as CuI, as the catalyst, along with a ligand. koreascience.kr For example, a rapid and selective copper-catalyzed amination of aryl halides with sodium azide can be achieved using CuI and N,N'-dimethylethylenediamine in DMSO under microwave irradiation. koreascience.kr Another effective system involves the use of a heterogeneous copper(I) catalyst, CuFeO₂, with L-proline as a promoter, which selectively yields aryl azides from aryl bromides without the formation of aniline byproducts. thieme-connect.com The use of ligands like amino acids can promote the catalytic activity. thieme-connect.com These copper-catalyzed reactions are often tolerant of various functional groups and can be performed under relatively mild conditions. bohrium.comthieme-connect.com

| Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| PdCl₂/xantphos | Iodo- and bromobenzene derivatives | Can be part of a cascade reaction for amide synthesis. | exlibrisgroup.comnih.govresearchgate.net |

| CuI/N,N'-dimethylethylenediamine | Aryl halides (most effective with 4-substituted aryl iodides) | Rapid reaction under microwave irradiation. | koreascience.kr |

| CuFeO₂/L-proline | Aryl bromides | Heterogeneous catalyst, selective for aryl azide formation. | thieme-connect.com |

Regioselective Synthesis of this compound: Challenges and Solutions

The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry. When starting from a disubstituted benzene, the introduction of a third substituent requires careful consideration of the directing effects of the existing groups.

In the diazotization-azidation route starting from 4-chloroaniline, the bromination step is crucial for establishing the 1,2,4-substitution pattern. The strongly activating and ortho,para-directing amino group, combined with the deactivating but also ortho,para-directing chloro group, directs the bromine to the C2 position, ortho to the amine. This provides a reliable method for obtaining the required 2-bromo-4-chloroaniline precursor.

For methods involving the direct introduction of the azide group onto a dihalogenated benzene, such as 1-bromo-4-chlorobenzene (B145707), regioselectivity becomes a significant hurdle. Both the bromo and chloro substituents are ortho,para-directing. Therefore, a reaction targeting the introduction of an azide group would likely result in a mixture of isomers, making the isolation of the desired 2-azido product difficult.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability in the Preparation of this compound

The synthesis of this compound is primarily achieved through a multi-step sequence starting from commercially available precursors. The efficiency, yield, and scalability of the process are critical considerations for its practical application in research and industry.

The most common pathway begins with 2-bromo-4-chloroaniline . chemicalbook.comrsc.org This starting material is typically prepared via the direct electrophilic bromination of 4-chloroaniline. chemicalbook.com The strongly activating amino (-NH₂) group directs the incoming bromine to the ortho position, as the para position is already occupied by the chlorine atom.

The core transformation involves two main steps:

Diazotization: The 2-bromo-4-chloroaniline is converted into a diazonium salt. dergipark.org.tr This is a standard reaction in aromatic chemistry, typically carried out at low temperatures (e.g., 0-5 °C) using sodium nitrite (NaNO₂) and a strong acid like sulfuric acid to prevent the unstable diazonium salt from decomposing. dergipark.org.tr

Azidation: The resulting diazonium salt is then reacted with an azide source, most commonly sodium azide (NaN₃), to introduce the azido (B1232118) group and form the final product.

The following table provides a comparative analysis of these synthetic strategies.

| Parameter | Sequential Diazotization-Azidation | One-Pot Synthesis |

|---|---|---|

| Efficiency | Lower efficiency due to multiple steps, intermediate isolation, and longer reaction times. | Higher efficiency from combining steps, reducing workup, and shortening overall process time. |

| Yields | Yields can be variable, often in the range of 60-85% for similar processes, but can be lower due to decomposition of the intermediate. | Potentially higher overall yields by minimizing the loss of the unstable diazonium intermediate. |

| Scalability | Considered less suitable for large-scale production due to the safety concerns of isolating diazonium salts. | More amenable to industrial scale-up because it avoids the isolation of potentially explosive intermediates and simplifies the overall process. acs.org |

| Process Complexity | More complex, requiring careful control over two distinct reaction stages. | Simplified process, though requiring precise control of reaction conditions within a single pot. |

Analytical Characterization Techniques for this compound

Following synthesis, a combination of spectroscopic and chromatographic methods is essential to confirm the structural integrity of this compound and to ensure its purity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure and the presence of key functional groups.

Infrared (IR) Spectroscopy : This is a crucial method for identifying the azide functional group. Aryl azides exhibit a characteristic and intense absorption band due to the asymmetric stretching vibration of the N₃ group. publish.csiro.aupublish.csiro.au This peak is typically observed in the region of 2100-2130 cm⁻¹. d-nb.infoethz.ch Its presence is a strong indicator of a successful azidation reaction.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. acs.orgnih.gov For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the chemical formula C₆H₃BrClN₃. rsc.orgkyoto-u.ac.jp The isotopic pattern caused by the presence of bromine and chlorine atoms provides an additional layer of confirmation. acs.org

| Technique | Key Observation | Information Obtained |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong, sharp absorption band around 2100-2130 cm⁻¹. d-nb.infoethz.ch | Confirms the presence of the azide (-N₃) functional group. publish.csiro.au |

| ¹H NMR Spectroscopy | Signals in the aromatic region (typically δ 7.0-8.0 ppm). | Confirms the number and environment of protons on the benzene ring. rsc.org |

| ¹³C NMR Spectroscopy | Distinct signals for each carbon, including those bonded to Br, Cl, and N₃. | Confirms the carbon skeleton and the substitution pattern. rsc.org |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic isotopic pattern. acs.org | Confirms molecular weight and elemental formula. |

Chromatographic Purification Techniques

Purification of the crude product is critical to remove unreacted starting materials, reagents, and byproducts.

Column Chromatography : The most common method for purifying this compound is column chromatography (or flash chromatography) using silica (B1680970) gel. beilstein-journals.org A nonpolar eluent system, such as a mixture of petroleum ether or hexane (B92381) with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically used to separate the desired product from impurities. rsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC is primarily used as an analytical technique to assess the purity of the final compound. synhet.comsigmaaldrich.com By comparing the peak area of the product to any impurity peaks, a quantitative measure of purity can be obtained, which is often expected to be ≥95% for research-grade chemicals. sigmaaldrich.com

| Technique | Primary Purpose | Typical Implementation |

|---|---|---|

| Column Chromatography | Purification (Preparative Scale) | Silica gel stationary phase with a nonpolar eluent system (e.g., hexane/ethyl acetate). |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis (Analytical Scale) | Used to quantify the purity of the final product, often achieving ≥95%. sigmaaldrich.com |

Reactivity Profiles and Transformational Pathways of 2 Azido 1 Bromo 4 Chlorobenzene

Azide (B81097) Functional Group Reactivity in 2-Azido-1-bromo-4-chlorobenzene

The azide group (-N₃) is a high-energy functional group known for its unique reactivity. mdpi.com In this compound, its chemical behavior can be broadly categorized into two main pathways: the loss of dinitrogen (N₂) to form a highly reactive nitrene intermediate, and its function as a 1,3-dipole in cycloaddition reactions. mdpi.comsmolecule.com These pathways allow for the construction of a wide range of nitrogen-containing compounds and heterocyclic systems.

The application of thermal energy or ultraviolet (UV) light to this compound can induce the extrusion of a molecule of nitrogen gas (N₂), leading to the formation of a highly reactive electron-deficient intermediate known as a nitrene (2-bromo-4-chlorophenylnitrene). mdpi.comegyankosh.ac.in This species exists in two spin states: a singlet state, where the non-bonding electrons are spin-paired in the same orbital, and a triplet state, with two unpaired electrons in different orbitals. mdpi.comnih.gov The reactivity of the generated nitrene is dependent on its spin state.

Singlet nitrenes typically undergo concerted reactions, such as insertion into C-H bonds or stereospecific addition to alkenes to form aziridines. mdpi.comegyankosh.ac.in Triplet nitrenes behave as diradicals and tend to participate in stepwise radical-type reactions, such as hydrogen atom abstraction. mdpi.com The highly reactive nitrene generated from this compound can be trapped by various substrates in intermolecular reactions. For instance, its reaction with alkanes can lead to C-H bond insertion, forming N-arylated amines. In the presence of alkenes, it can form substituted aziridines. mdpi.com Metal catalysts, such as those based on rhodium or iron, can also mediate nitrene transfer reactions, often influencing the selectivity of the process. rsc.orgnih.govarabjchem.org

Table 1: Potential Intermolecular Reactions of 2-Bromo-4-chlorophenylnitrene

| Reactant Type | Reaction | Product Type |

|---|---|---|

| Alkane (R-H) | C-H Insertion | N-(2-Bromo-4-chlorophenyl)amine |

| Alkene (R₂C=CR₂) | Cycloaddition | 1-(2-Bromo-4-chlorophenyl)aziridine |

| Amine (R₂NH) | N-H Insertion | Substituted Hydrazine |

This table presents plausible reactions based on the general reactivity of aryl nitrenes.

In the absence of an external trapping agent, the aryl nitrene generated from this compound can undergo intramolecular reactions. A common pathway for ortho-substituted aryl nitrenes is cyclization. umich.edu The presence of the bromine atom at the ortho position of the nitrene could potentially lead to unique intramolecular rearrangements. For instance, thermal or photolytic decomposition of related ortho-azidobiphenyls is a well-established method for synthesizing carbazoles via a 1,5-cyclization of the nitrene intermediate. umich.edu

While direct cyclization onto the adjacent bromine atom is less common, other rearrangements are possible. For example, ring-expansion or ring-contraction reactions can occur depending on the specific reaction conditions and the electronic nature of the aromatic ring. In some cases, the nitrene may abstract a hydrogen atom from a substituent if one were present, or participate in more complex cascade reactions. rsc.org A notable reaction is the thermal decomposition of azidoquinones, which can proceed through nitrene attack on the quinone ring, leading to ring-contracted products. beilstein-journals.org

The azide functional group in this compound can act as a 1,3-dipole and participate in Huisgen 1,3-dipolar cycloaddition reactions with various unsaturated partners, known as dipolarophiles. wikipedia.org This class of reactions is a cornerstone of "click chemistry," providing a powerful and efficient method for forming five-membered heterocyclic rings, particularly 1,2,3-triazoles, under mild conditions. wikipedia.orgresearchgate.net

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition. nih.govbeilstein-journals.org The reaction between an organic azide, such as this compound, and a terminal alkyne proceeds in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netnih.gov This high regioselectivity contrasts with the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org The CuAAC reaction is known for its reliability, broad substrate scope, and simple execution, making it a widely used ligation strategy in medicinal chemistry, bioconjugation, and materials science. nih.gov

Table 2: Representative CuAAC Reactions of this compound

| Alkyne Partner | Product (1,4-Disubstituted Triazole) |

|---|---|

| Phenylacetylene | 1-(2-Bromo-4-chlorophenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | (1-(2-Bromo-4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Ethynyl-4-methylbenzene | 1-(2-Bromo-4-chlorophenyl)-4-(p-tolyl)-1H-1,2,3-triazole |

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govthieme-connect.de This reaction relies on the high intrinsic reactivity of a strained cycloalkyne, which acts as the dipolarophile. magtech.com.cn The relief of ring strain provides the driving force for the cycloaddition with an azide, allowing the reaction to proceed rapidly at ambient temperatures without the need for a catalyst. magtech.com.cnresearchgate.net this compound can be effectively coupled to various strained alkynes, such as dibenzocyclooctynes (DIBO, DBCO), bicyclononynes (BCN), or biarylazacyclooctynones (BARAC), to form stable triazole products. nih.govresearchgate.netnih.gov

Table 3: Representative SPAAC Reactions of this compound

| Strained Alkyne | Product Class (Fused Triazole) |

|---|---|

| Bicyclo[6.1.0]nonyne (BCN) | Bicyclic triazole adduct |

| Dibenzocyclooctynol (DIBO) | Dibenzo-fused triazole adduct |

Beyond alkynes, the azide group of this compound can undergo 1,3-dipolar cycloadditions with other types of dipolarophiles. For instance, the reaction with nitriles (R-C≡N) can lead to the formation of tetrazoles, another important class of nitrogen-rich heterocycles with applications in medicinal chemistry. unibo.it The reaction of azides with activated alkenes, particularly those that are electron-deficient, can yield triazoline rings. unibo.itnih.gov These triazolines may be stable or can undergo further reactions, such as rearrangement or loss of nitrogen, depending on the nature of the substituents and the reaction conditions. mdpi.com

Table 4: Cycloadditions of this compound with Other Dipolarophiles

| Dipolarophile | Reaction Type | Product Class |

|---|---|---|

| Acrylonitrile | [3+2] Cycloaddition | Triazoline |

| Benzonitrile | [3+2] Cycloaddition | Tetrazole |

Reduction of the Azido (B1232118) Group to Amine Derivatives

The reduction of the azido group (-N₃) to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. Aryl amines are crucial intermediates for a wide range of products, including pharmaceuticals, dyes, and polymers. academie-sciences.fr For this compound, this reduction yields 2-bromo-5-chloroaniline, a valuable intermediate. Several methods are available for this conversion, each with its own advantages regarding reaction conditions, selectivity, and functional group tolerance.

Catalytic hydrogenation is a widely used method for the reduction of azides due to its high efficiency and clean reaction profiles. academie-sciences.fr This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. mdpi.com

For substrates containing halogen substituents, the choice of catalyst and reaction conditions is critical to prevent undesired hydrodehalogenation (the removal of halogen atoms). While palladium-based catalysts are effective for azide reduction, they can sometimes lead to the loss of bromo and chloro groups. academie-sciences.fr Ruthenium-based catalysts, such as [Ru(p-cymene)Cl₂]₂, have been shown to be highly effective and selective for the transfer hydrogenation of aryl azides using sodium borohydride (B1222165) as a hydrogen source. academie-sciences.fr This system demonstrates excellent functional group tolerance, preserving halogen substituents on the aromatic ring. academie-sciences.fr In a comparative study, the ruthenium catalyst provided high yields of the corresponding aniline (B41778) from 1-azido-2-chlorobenzene (B1280614) in a short time without affecting the chloro group, whereas palladium catalysts were less selective. academie-sciences.fr

Table 1: Comparison of Catalysts for the Reduction of 1-Azido-2-chlorobenzene academie-sciences.fr

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | 10 | >95 |

| Pd/C (5 wt%) | 60 | 85 |

| Pd(OAc)₂ | 120 | 70 |

| PdCl₂ | 180 | 65 |

Reaction conditions: substrate (0.25 mmol), NaBH₄ (0.5 mmol), and catalyst in a water/methanol mixture at room temperature. academie-sciences.fr

Various metals can be used to reduce aryl azides to amines. These methods are often advantageous when catalytic hydrogenation is not feasible or desirable. Common metal reductants include zinc (Zn), iron (Fe), and tin(II) chloride (SnCl₂). academie-sciences.fr For instance, systems like NiCl₂–Zn and FeCl₃–Zn are known to effectively reduce azidoarenes. academie-sciences.fr

Another approach involves the use of indium-based reagents. Dichloroindium hydride (HInCl₂), generated in situ from InCl₃ and a hydride source like diisobutylaluminium hydride (DIBAL-H), has been used for the reduction of aromatic azides. unibo.it The stability of the azide starting material in the presence of the individual reagents (InCl₃ or DIBAL-H alone) must be confirmed before proceeding. unibo.it This method provides an alternative to more traditional metal-mediated reductions.

The Staudinger reaction provides a very mild method for reducing azides to amines, avoiding the use of metal catalysts or harsh reducing agents. organic-chemistry.org The reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), which initially forms a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then loses a molecule of nitrogen gas (N₂) to form an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. mdpi.comorganic-chemistry.org

R-N₃ + PPh₃ → R-N=P(Ph)₃ + N₂ R-N=P(Ph)₃ + H₂O → R-NH₂ + O=P(Ph)₃

This reaction is highly chemoselective and tolerates a wide variety of other functional groups, including halogens, making it well-suited for complex molecules. The iminophosphorane intermediate can also be trapped with various electrophiles, such as aldehydes or isocyanates, in an aza-Wittig reaction to form imines or carbodiimides, respectively, further expanding its synthetic utility.

Reactivity of the Halogen Substituents in this compound

The presence of both bromine and chlorine atoms on the benzene (B151609) ring of this compound allows for selective functionalization through transition metal-catalyzed cross-coupling reactions. The difference in the bond dissociation energies of the C-Br and C-Cl bonds (C-Br is weaker and thus more reactive than C-Cl) is the key to this selectivity. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like this compound, these reactions can often be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. mdpi.comacs.org This stepwise functionalization is a cornerstone of modern organic synthesis, allowing for the controlled construction of complex molecular architectures. nih.govresearchgate.net

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govacs.org

In the case of this compound, selective Suzuki-Miyaura coupling can be achieved at the C-Br position. The oxidative addition of the palladium(0) catalyst to the C-Br bond is much faster than to the C-Cl bond, allowing for the selective formation of a biaryl product while preserving the chloro substituent. mdpi.com This has been demonstrated in related systems, such as 1-bromo-4-chlorobenzene (B145707), where coupling with phenylboronic acid occurs exclusively at the bromine site under appropriate conditions. acs.orgchemspider.com

A typical reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like K₂CO₃ or NaOH. The resulting product would be a 2-azido-4-chloro-biphenyl derivative, which can then undergo further reactions at the azido or chloro positions.

Table 2: Example of Selective Suzuki-Miyaura Coupling Conditions chemspider.com

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Substrate | 1-Bromo-4-chlorobenzene |

| Boronic Acid | Coupling Partner | Phenylboronic acid |

| Catalyst | Active Species | Palladium(0) complex |

| Base | Activator | Potassium hydroxide (B78521) (KOH) |

| Solvent | Medium | 95% Ethanol |

This table illustrates typical conditions for selective coupling at a C-Br bond in the presence of a C-Cl bond. chemspider.com

Nucleophilic Aromatic Substitution with Retention of Azide Functionality

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike electrophilic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In this compound, all three substituents (azido, bromo, chloro) are electron-withdrawing, thus activating the ring toward nucleophilic attack. The position of these groups is critical for reactivity.

At the C-Cl position: The chlorine atom is para to the bromine and ortho to a hydrogen. It is meta to the strongly activating azide group.

At the C-Br position: The bromine atom is ortho to the strongly activating azide group and para to the chlorine atom.

Based on the stabilizing effect of ortho/para EWGs, the bromine at C-1 is more activated towards SNAr than the chlorine at C-4 due to the adjacent azide group. However, the intrinsic leaving group ability in SNAr reactions often follows the trend F > Cl > Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the intermediate through induction. libretexts.org This suggests a competition between electronic activation (favoring C-Br) and leaving group ability (favoring C-Cl).

The primary challenge is performing this substitution while retaining the azide functionality. The azide group itself can be displaced under harsh conditions, and many SNAr reactions require high temperatures or strongly basic nucleophiles that could react with the azide. Therefore, achieving selective substitution of either halogen while preserving the azide would necessitate carefully controlled, mild, and likely metal-free reaction conditions. researchgate.net

Synergistic Reactivity and Orthogonal Transformations of Azide and Halogen Groups

The presence of three distinct functional handles on this compound allows for sophisticated synthetic strategies involving orthogonal and synergistic transformations. Orthogonal synthesis involves the selective reaction of one functional group in the presence of others, enabling sequential modifications.

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this orthogonality.

Step 1: C-Br Functionalization: A palladium-catalyzed cross-coupling, such as a Sonogashira or Suzuki reaction, can be performed with high selectivity at the C-Br bond. wikipedia.orgoiccpress.com The conditions would be chosen to be mild enough to leave the C-Cl and azide groups untouched.

Step 2: C-Cl Functionalization: The resulting product, now containing a new substituent at the original bromine position, can undergo a subsequent SNAr reaction at the C-Cl position with a suitable nucleophile.

Step 3: Azide Transformation: Finally, the azide group can be transformed. A common and powerful reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, to form a stable 1,2,3-triazole ring. masterorganicchemistry.com Alternatively, the azide can be reduced to a primary amine.

A more elegant, synergistic strategy involves using the functionalities in a concerted or tandem fashion. For example, a Sonogashira coupling can be used to introduce a terminal alkyne at the C-Br position. The resulting product, a 2-alkynyl-4-chloro-phenylazide, is perfectly primed for a subsequent intramolecular cycloaddition reaction. nih.govnih.gov Upon treatment with a copper(I) catalyst, the azide and the newly introduced alkyne would react to form a fused tricyclic triazole system, rapidly building molecular complexity in a highly efficient manner.

Table 3: Potential Orthogonal and Synergistic Synthetic Pathways

| Pathway | Step 1 | Step 2 | Step 3 | Final Product Type |

| Orthogonal | Selective Sonogashira coupling at C-Br | SNAr at C-Cl | Azide cycloaddition ([3+2]) | Highly substituted triazolyl-biaryl ether/amine |

| Orthogonal | Selective Buchwald-Hartwig amination at C-Br | SNAr at C-Cl | Azide reduction to amine | Polysubstituted triaminobenzene derivative |

| Synergistic | Selective Sonogashira coupling at C-Br with a terminal alkyne | Intramolecular CuAAC | - | Fused triazolo-benz-halide heterocycle |

Advanced Applications of 2 Azido 1 Bromo 4 Chlorobenzene in Synthetic Organic Chemistry

2-Azido-1-bromo-4-chlorobenzene as a Versatile Building Block for Polyfunctionalized Arenes

The distinct reactivity of the halogen substituents in this compound is the cornerstone of its utility as a versatile building block. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for highly regioselective modifications, enabling chemists to introduce a wide variety of substituents in a controlled, stepwise manner.

Initially, the bromo position can be selectively functionalized using common cross-coupling methodologies such as the Suzuki-Miyaura or Sonogashira reactions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid can introduce a new aryl group at the C1 position, while a Sonogashira coupling with a terminal alkyne can install an alkynyl moiety. These reactions typically proceed under mild conditions, leaving the chlorine atom and the azide (B81097) group intact for subsequent transformations.

Once the C-Br bond has been functionalized, the less reactive C-Cl bond can be targeted under more forcing conditions or with different catalytic systems. Alternatively, it can undergo nucleophilic aromatic substitution (SNAr) reactions. The final functional group, the azide, serves as a latent nitrogen source or a handle for cycloaddition reactions. It can be reduced to a primary amine, which can then be acylated, alkylated, or used in further coupling reactions. This sequential reactivity provides a logical pathway to highly substituted, polyfunctionalized arenes from a single, readily accessible starting material.

Table 1: Regioselective Cross-Coupling Reactions of Aryl Halides

| Reaction Name | Bond Formed | Typical Conditions | Reactivity Order |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Arylboronic acid | C-I > C-Br > C-OTf > C-Cl |

| Sonogashira Coupling | C-C (Aryl-Alkyne) | Pd catalyst, Cu(I) cocatalyst, Base, Terminal alkyne | C-I > C-Br > C-OTf > C-Cl |

| Heck Coupling | C-C (Aryl-Vinyl) | Pd catalyst, Base, Alkene | C-I > C-Br > C-OTf |

| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Pd catalyst, Ligand, Base, Amine | C-I > C-Br > C-Cl |

Synthesis of Nitrogen-Containing Heterocycles

The azide functionality of this compound is a key precursor for the synthesis of a wide range of nitrogen-containing heterocycles. Through cycloadditions, rearrangements, and insertions, this group provides access to valuable five- and seven-membered ring systems.

The azide group is an ideal participant in 1,3-dipolar cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne to form a 1,2,3-triazole ring. The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made this transformation exceptionally reliable and efficient for creating 1,4-disubstituted triazoles. organic-chemistry.orgpeerj.com this compound can be readily coupled with various terminal alkynes under mild conditions to yield the corresponding (1-bromo-4-chlorophenyl)-1,2,3-triazole derivatives, which retain the halogen atoms for further functionalization.

Similarly, tetrazoles can be synthesized via the [3+2] cycloaddition of an azide with a nitrile. nih.govnih.govorganic-chemistry.org This reaction is often facilitated by a Lewis or Brønsted acid catalyst, which activates the nitrile towards nucleophilic attack by the azide. organic-chemistry.orgyoutube.com This provides a direct route to 5-substituted tetrazoles, which are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. nih.govresearchgate.net

A novel and conceptually distinct pathway to benzotriazoles has been developed that leverages the unique properties of the azide group in concert with an adjacent bromine atom. rsc.orgresearchgate.net This method involves an azide-directed metal-halogen exchange followed by an intramolecular cyclization. rsc.org

In this process, treatment of a 2-azidoaryl bromide, such as this compound, with an organolithium reagent (e.g., n-butyllithium) at low temperature results in a selective bromine-lithium exchange. The azide group directs this exchange to the ortho position and stabilizes the resulting aryllithium intermediate. This intermediate then undergoes a spontaneous 5-endo-trig intramolecular cyclization, where the carbanion attacks the terminal nitrogen of the azide group. Subsequent elimination of lithium nitride furnishes the benzotriazole (B28993) ring system. rsc.orgresearchgate.net This strategy circumvents the traditional synthetic route, which involves the diazotization of o-phenylenediamines. slideshare.net The directing effect of the azide is powerful enough to allow for selective metal-halogen exchange even in the presence of multiple bromine atoms on the aromatic ring. rsc.orgresearchgate.net

The thermal or photochemical decomposition of aryl azides results in the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This nitrene can then engage in a variety of transformations, including C-H insertion reactions to form new heterocyclic rings.

Intramolecularly, if a suitable C-H bond is present, the nitrene can insert to form a fused ring system. For example, the thermolysis or photolysis of 2-azidobiphenyl (B3386803) derivatives generates a nitrene that readily undergoes intramolecular C-H insertion to yield carbazoles, a key structural motif in many natural products and functional materials.

Intermolecularly, the aryl nitrene generated from this compound can react with other aromatic compounds. A notable reaction is the ring expansion of benzene (B151609) to form an azepine. researchgate.netresearchgate.netpharmaguideline.com The nitrene adds to the benzene ring to form a bicyclic aziridine (B145994) intermediate (an azanorcaradiene), which then undergoes a valence tautomerization and ring-opening to yield a substituted 1H-azepine. This provides a direct entry into seven-membered nitrogen heterocycles, which are prevalent in numerous pharmacologically active compounds. researchgate.netpharmaguideline.com

Recent studies have shown that aryl azides can function as electrophilic partners in a novel multicomponent reaction with tosylmethyl isocyanide (TosMIC) to produce 4-tosyl-1-arylimidazoles. acs.orgnih.govfigshare.com This transformation represents a significant expansion of the classical Van Leusen imidazole (B134444) synthesis, which typically involves the reaction of TosMIC with aldimines. organic-chemistry.orgtsijournals.com

In this modified Van Leusen reaction, the reaction is initiated by the attack of the TosMIC anion on the terminal nitrogen of the aryl azide. nih.gov A subsequent cascade of events, involving cyclization and the participation of a second molecule of TosMIC, leads to the formation of the 1-aryl-4-tosylimidazole product. acs.orgnih.gov This reaction provides a unique and efficient route to highly functionalized imidazoles directly from aryl azides, showcasing an unconventional reactivity pattern for this functional group.

Construction of Complex Molecular Architectures through Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates structural features from each component. This compound is an excellent substrate for designing MCRs due to the versatile reactivity of its azide group.

As discussed previously, the reaction of aryl azides with TosMIC to form imidazoles is a powerful example of an MCR. acs.orgfigshare.com Furthermore, aryl azides are key components in various MCRs that lead to the formation of substituted 1,2,3-triazoles. For instance, a copper-catalyzed three-component reaction between an aryl azide, a terminal alkyne, and an arylboronic acid can produce fully substituted 5-aryl-1,2,3-triazoles. researchgate.net Other MCRs have been designed where the triazole ring is formed in situ from an aryl azide and another component, which then participates in subsequent condensation reactions with other starting materials present in the pot, leading to complex spiro-heterocyclic systems. nih.gov The ability to use this compound in such sequences allows for the rapid construction of molecular complexity while preserving the halogen handles for further diversification.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tosylmethyl isocyanide (TosMIC) |

| Benzene |

Interdisciplinary Research Applications of 2 Azido 1 Bromo 4 Chlorobenzene Derivatives

Integration into Bioorthogonal Chemical Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group is a cornerstone of bioorthogonal chemistry due to its small size, stability, and unique reactivity with specific partners, most notably alkynes in "click chemistry" reactions.

Bioconjugation Strategies for Biomolecule Labeling (Proteins, Nucleic Acids)

The azide functionality of 2-Azido-1-bromo-4-chlorobenzene derivatives is central to their use in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins and nucleic acids. These derivatives can be incorporated into larger molecular structures designed to selectively react with and label these biological macromolecules.

One of the most prominent strategies is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. To label a protein or nucleic acid, a derivative of this compound can be functionalized with a group that can react with the biomolecule of interest. For instance, the bromo or chloro groups could be substituted to introduce a moiety that targets specific amino acid residues or nucleotide bases.

Alternatively, a biomolecule can be metabolically or enzymatically engineered to contain an alkyne group. Then, a fluorescent dye or affinity tag bearing the this compound scaffold can be "clicked" onto the biomolecule. This approach allows for the specific and efficient labeling of biomolecules in complex biological mixtures, and even within living cells.

Another important bioconjugation reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly suitable for live-cell imaging. In this case, the azide on the chlorobenzene (B131634) derivative reacts with a strained cyclooctyne (B158145) that has been incorporated into the biomolecule.

The table below summarizes common bioconjugation strategies utilizing aryl azide derivatives.

| Strategy | Reaction Type | Key Reactants | Advantages | Common Applications |

| CuAAC | Click Chemistry | Azide, Terminal Alkyne, Copper(I) Catalyst | High efficiency, specific | In vitro labeling, proteomics |

| SPAAC | Copper-Free Click Chemistry | Azide, Strained Cyclooctyne | Biocompatible, suitable for live cells | Live-cell imaging, in vivo studies |

| Staudinger Ligation | Bioorthogonal Ligation | Azide, Phosphine (B1218219) | High specificity, biocompatible | Protein modification, cell surface labeling |

Development of Chemical Probes for Biological Pathways (e.g., H2S probes)

Derivatives of this compound are valuable in the development of chemical probes to study biological pathways. A notable example is the design of fluorescent probes for the detection of hydrogen sulfide (B99878) (H₂S), an important gaseous signaling molecule in various physiological processes.

The operating principle of these probes is based on the selective reduction of the aryl azide to an amine by H₂S. This conversion leads to a significant change in the electronic properties of the molecule, which can be designed to trigger a "turn-on" fluorescent response. A fluorophore that is initially in a quenched or non-fluorescent state can be attached to the this compound core. Upon reaction with H₂S, the formation of the electron-donating amine group can restore the fluorescence of the fluorophore.

The high selectivity of the azide reduction by H₂S over other biological thiols, such as glutathione (B108866) and cysteine, makes these probes powerful tools for imaging H₂S in living cells and tissues. The bromo and chloro substituents on the benzene (B151609) ring can be used to fine-tune the electronic properties and reactivity of the azide group, as well as the photophysical properties of the resulting probe.

Photoaffinity Labeling in Chemical Biology

Photoaffinity labeling (PAL) is a powerful technique used to identify and study interactions between biomolecules, such as ligand-receptor and protein-protein interactions. Aryl azides, including derivatives of this compound, are widely used as photo-reactive crosslinking agents in PAL probes. rsc.orgresearchgate.net

A PAL probe is typically designed with three key components: a recognition element that binds to the target biomolecule, a photo-reactive group, and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) for detection and isolation. The aryl azide group on the this compound scaffold serves as the photo-reactive moiety.

Upon irradiation with UV light, the aryl azide releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules by inserting into C-H or N-H bonds, or by adding to double bonds. nih.gov This effectively captures and covalently links the probe to its interacting partner. The halogen substituents can influence the photoreactivity and stability of the nitrene intermediate.

This technique allows for the identification of previously unknown binding partners of a molecule of interest and for the mapping of binding sites within a protein. The ability to initiate the crosslinking reaction with a pulse of light provides precise temporal control over the labeling process.

Contributions to Materials Science and Polymer Chemistry

The reactivity of the azido (B1232118) group in this compound derivatives also extends their utility to materials science and polymer chemistry. The generation of nitrenes upon thermal or photochemical activation provides a versatile method for modifying and crosslinking polymers.

Polymer Functionalization and Crosslinking

Aryl azides can be used to functionalize polymer chains or to act as crosslinking agents to create polymer networks. When a polymer is mixed with a derivative of this compound and heated or exposed to UV light, the resulting nitrene can react with the polymer backbone, leading to the covalent attachment of the azidobenzene (B1194522) derivative.

If the derivative is bifunctional, containing another reactive group, this process can be used to introduce new functionalities onto the polymer. For example, the bromo or chloro groups could be used in subsequent reactions to attach other molecules.

When a molecule containing two or more azide groups is used, it can act as a crosslinker, forming covalent bonds between different polymer chains. This process transforms a thermoplastic material into a thermoset, which typically exhibits improved mechanical strength, thermal stability, and chemical resistance. The efficiency of crosslinking can be influenced by the structure of the aryl azide and the nature of the polymer.

Surface Modification and Coating Technologies

Derivatives of this compound can be employed to modify the surfaces of various materials, including polymers, metals, and ceramics. This is particularly useful for imparting new properties to the surface without altering the bulk characteristics of the material.

In one approach, a solution of the azidobenzene derivative is applied to the surface, and then the surface is irradiated with UV light. The generated nitrene reacts with the surface, forming a covalently bound monolayer or thin film. This can be used to change the surface energy, making it more hydrophilic or hydrophobic, or to introduce specific functionalities for further chemical reactions.

This technology is valuable for creating biocompatible coatings on medical devices, improving the adhesion of paints and coatings, and fabricating patterned surfaces for microelectronics and sensor applications. The ability to activate the surface modification with light allows for spatial control, enabling the creation of well-defined patterns on the surface.

The following table provides examples of polymer surface modifications using aryl azide derivatives.

| Substrate Polymer | Aryl Azide Derivative Function | Resulting Surface Property | Application |

| Polypropylene | Hydrophilic carbohydrate-based aryl azide | Increased wettability and printability | Improved adhesion for printing and coating |

| Polyethylene | Aryl azide with bioactive molecules (e.g., heparin) | Biocompatible, antithrombogenic | Medical implants and devices |

| Polystyrene | Fluorinated aryl azide | Hydrophobic, self-cleaning | Water-repellent coatings |

| Silicon Wafer | Aryl azide-functionalized adhesion promoter | Covalent attachment of polymer films | Microelectronics, biosensors |

Design of Energetic Materials and Propellants

The quest for novel energetic materials with enhanced performance and improved safety characteristics has led researchers to explore high-nitrogen compounds. The azido group (-N₃) in this compound derivatives is a key feature in this context, as it contributes to a high positive heat of formation, releasing a significant amount of energy upon decomposition. A primary strategy for incorporating this energetic potential is through the synthesis of triazole-based compounds.

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are known for their thermal stability and high nitrogen content, both desirable properties for energetic materials. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly selective method for the synthesis of 1,2,3-triazoles from azides and alkynes. Derivatives of this compound can be reacted with various alkynes to produce a library of triazole-containing molecules. The properties of these energetic materials can be fine-tuned by modifying the substituents on the alkyne, allowing for the control of parameters such as density, oxygen balance, and sensitivity.

Research has shown that the introduction of explosophoric groups, such as nitro (-NO₂) or nitramino (-NHNO₂), onto the triazole ring or the parent benzene ring can further enhance the energetic performance of these materials. The bromo and chloro substituents on the original this compound molecule can be replaced or modified in subsequent synthetic steps to introduce these additional energetic functionalities, leading to the creation of highly potent and stable energetic compounds for use in propellants and other applications.

Table 1: Potential Energetic Derivatives from this compound

| Derivative Class | Synthetic Approach | Key Features | Potential Application |

|---|---|---|---|

| Substituted Triazoles | Click Chemistry (CuAAC) with functionalized alkynes | High nitrogen content, thermal stability | Propellants, Explosives |

| Nitro-substituted Triazoles | Nitration of triazole derivatives | Increased oxygen balance and energy output | High-performance explosives |

Role in the Development of Ligands for Catalytic Systems

The halogen atoms on the this compound ring, specifically the bromine and chlorine, serve as versatile handles for the synthesis of ligands used in homogeneous catalysis. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the attachment of various coordinating groups to the aromatic core.

One important class of ligands that can be synthesized from derivatives of this compound are phosphine ligands. These are widely used in catalysis due to their strong σ-donating and tunable steric and electronic properties. Through reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the bromo or chloro substituents can be replaced with phosphine moieties (e.g., -PPh₂, -P(t-Bu)₂). The azido group can be retained or transformed into other functional groups, leading to the creation of multifunctional ligands that can influence the activity and selectivity of a metal catalyst.

Another significant area is the development of N-heterocyclic carbene (NHC) ligands. NHCs are powerful σ-donating ligands that form highly stable complexes with a wide range of transition metals. The synthesis of NHC precursors often involves the reaction of a di-haloaromatic compound with amines. Derivatives of this compound can be utilized to construct the imidazolium (B1220033) or other azolium salts that are the direct precursors to NHCs. The presence of the azido group offers the potential for creating bifunctional ligands, where the NHC moiety binds to the metal center while the azido group can be used for post-coordination modification or to introduce secondary interactions in the catalytic sphere. These tailored ligands can lead to catalysts with improved performance in a variety of organic transformations, including cross-coupling reactions, metathesis, and polymerization.

Table 2: Ligand Synthesis from this compound Derivatives

| Ligand Type | Synthetic Method | Coordinating Atom(s) | Potential Catalytic Applications |

|---|---|---|---|

| Phosphine Ligands | Palladium-catalyzed C-P coupling | Phosphorus | Cross-coupling, Hydrogenation |

| N-Heterocyclic Carbene (NHC) Precursors | Reaction with amines followed by cyclization | Carbon | Cross-coupling, Metathesis, Polymerization |

Computational and Theoretical Investigations of 2 Azido 1 Bromo 4 Chlorobenzene

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the distribution of electrons and energy levels within the molecule, which fundamentally dictates its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. For 2-Azido-1-bromo-4-chlorobenzene, the presence of electron-withdrawing bromine and chlorine atoms, alongside the azido (B1232118) group, influences these frontier orbitals.

The reactivity of azides in cycloaddition reactions can be understood by analyzing the energy gaps between the azide's frontier orbitals and those of the reacting partner (the dipolarophile). escholarship.org Generally, the reaction rate is inversely proportional to the energy difference between the interacting HOMO and LUMO. acs.org

Table 1: Representative FMO Energies and Electrophilicity Index for a Substituted Azidobenzene (B1194522) Note: This data is illustrative for a generic substituted azidobenzene, as specific experimental or computational values for this compound are not readily available in the cited literature. The values are based on trends observed for similar molecules.

| Parameter | Representative Value | Significance |

| HOMO Energy | -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.5 eV | Relates to chemical reactivity and stability. |

| Global Electrophilicity Index (ω) | 2.5 eV | Quantifies the electrophilic nature of the molecule. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. mdpi.com The MEP map reveals regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential localized around the terminal nitrogen atoms of the azido group, reflecting their high electron density and nucleophilic character. unibo.it Negative potential would also be associated with the electronegative chlorine and bromine atoms. Conversely, the hydrogen atoms on the aromatic ring would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. Such analyses are crucial for understanding non-covalent interactions and predicting sites for chemical reactions. mdpi.comresearchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically. It is a direct measure of bond strength and provides insight into the thermal stability of a molecule and its potential reaction pathways. ustc.edu.cn The primary stability concern for aryl azides is the relatively weak N-N bond, which can cleave upon thermal or photochemical activation to release dinitrogen (N₂) and form a highly reactive nitrene intermediate. nih.gov

The C-Br and C-Cl bonds in this compound are significantly stronger than the bonds within the azide (B81097) moiety. The BDE for a C-Br bond on an aromatic ring is approximately 280 kJ/mol, while a C-Cl bond is stronger. ucsb.edu In contrast, the initial bond in the azide group (Ar-Nα) is weaker, and the subsequent Nα-Nβ and Nβ-Nγ bonds are susceptible to cleavage. The decomposition is initiated by the loss of N₂, a thermodynamically very stable molecule, which provides a strong driving force for the reaction.

Table 2: Typical Bond Dissociation Energies (BDE) for Bonds Present in this compound Note: Values are approximate and can vary based on the specific molecular environment. Data is generalized from standard BDE tables. ustc.edu.cnucsb.edu

| Bond | Typical BDE (kJ/mol) | Implication for Reactivity |

| C₆H₃-Br | ~280 | Strong bond, less likely to cleave under normal conditions. |

| C₆H₃-Cl | ~397 | Very strong bond, highly stable. |

| C₆H₃-N₃ | ~330 | Relatively strong, but the azide group itself is the reactive center. |

| Nα-Nβ | <160 | Weakest link, facile cleavage leads to nitrene formation. |

Mechanistic Studies of Key Reactions

Computational modeling is essential for mapping the complex reaction pathways of this compound, particularly for cycloadditions and nitrene-mediated transformations.

Aryl azides are well-known for undergoing [3+2] cycloaddition reactions (Huisgen cycloadditions) with unsaturated systems like alkynes and alkenes to form triazoles and triazolines, respectively. unibo.it Computational studies, typically using DFT, can locate and characterize the transition state (TS) structures for these reactions. medcraveonline.comresearchgate.net

The analysis of the TS provides critical information about the reaction's feasibility and regioselectivity. Calculations can determine the activation energy (the energy barrier from reactants to the TS), which dictates the reaction rate. acs.orgnih.gov For cycloadditions involving non-symmetric reagents, two different regioisomeric products are possible (e.g., 1,4- and 1,5-disubstituted triazoles). By comparing the activation energies of the transition states leading to each isomer, the preferred product can be accurately predicted. medcraveonline.com Studies on similar azides have shown that these reactions can proceed through either a synchronous mechanism, where both new bonds form simultaneously, or an asynchronous mechanism, where one bond forms ahead of the other. acs.org

Table 3: Illustrative Computational Data for a [3+2] Cycloaddition Transition State Note: This data is hypothetical, based on published DFT studies of cycloadditions between substituted phenyl azides and alkynes, to illustrate the type of information obtained from transition state analysis. medcraveonline.comresearchgate.net

| Parameter | Pathway to 1,4-isomer | Pathway to 1,5-isomer |

| Activation Free Energy (ΔG‡) | 25 kcal/mol | 28 kcal/mol |

| Reaction Free Energy (ΔG_rxn) | -30 kcal/mol | -28 kcal/mol |

| Forming Bond 1 Length in TS | 2.1 Å | 2.3 Å |

| Forming Bond 2 Length in TS | 2.2 Å | 2.1 Å |

| Predicted Outcome | The 1,4-isomer is the kinetically and thermodynamically favored product. |

The thermal or photochemical decomposition of this compound results in the extrusion of a nitrogen molecule and the formation of a highly electrophilic aryl nitrene intermediate. nih.gov Computational modeling is crucial for understanding the subsequent reactions of this transient species.

Once formed, the singlet nitrene can undergo several rapid reactions. One of the most common pathways is intramolecular C-H insertion, where the nitrene inserts into an ortho C-H bond, leading to ring expansion or the formation of carbazole-type structures, although the substitution pattern of the title compound limits some of these pathways. In the presence of other molecules, it can undergo intermolecular C-H insertion or add to double bonds to form aziridines. nih.gov

Computational studies can model the potential energy surface for these nitrene reactions. uva.nl These models help to determine the activation barriers for different pathways, such as insertion versus addition, and can predict the most likely products. Mechanistic studies have explored whether these reactions are concerted (direct insertion) or proceed via a stepwise mechanism involving hydrogen atom abstraction and radical rebound. uva.nl For aryl nitrenes, intersystem crossing to a more stable triplet state is also a competing process, which can lead to different reaction products, primarily through radical-type hydrogen abstraction mechanisms. nih.gov

Substituent Effects on Reactivity and Selectivity in Substituted Azidobenzenes

In the case of this compound, the bromine atom is in the ortho position and the chlorine atom is in the para position relative to the azido group. Both are electron-withdrawing groups, which tend to decrease the electron density of the aromatic ring. libretexts.orgrsc.org This withdrawal of electron density generally deactivates the ring towards electrophilic substitution. libretexts.orglibretexts.org However, the primary interest in aryl azides often lies in the reactivity of the azido group itself, for instance, in thermal decomposition to form nitrenes or in [3+2] cycloaddition reactions.

Computational studies on substituted aromatic systems provide a framework for understanding these effects. The electron-withdrawing nature of the halogens is expected to influence the stability of transition states in reactions involving the azido group. For example, in cycloaddition reactions, the electronic character of the aryl azide can determine the reaction rate and regioselectivity. Theoretical analyses, often employing Density Functional Theory (DFT), can model the frontier molecular orbitals (HOMO and LUMO) of the azide. The energies and coefficients of these orbitals are modulated by the substituents. Electron-withdrawing groups typically lower the energy of both the HOMO and LUMO. This can affect the energy gap between the azide's frontier orbitals and those of a reaction partner, thereby influencing the reaction's kinetics.

Furthermore, the position of the substituents is crucial. The ortho-bromo group, in addition to its electronic effect, can exert a steric influence on the reactivity of the adjacent azido group. Theoretical calculations can quantify the energetic cost of steric hindrance in transition states. The interplay between the inductive withdrawal of the ortho-bromo and para-chloro groups and the potential resonance donation from the halogens creates a complex electronic environment that dictates the specific reactivity patterns of this compound. doubtnut.com Studies on other polysubstituted aromatic compounds have shown that substituent effects can be complex and not always simply additive, highlighting the need for specific computational analysis for each unique compound. scispace.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental data. For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. amanote.comglobalresearchonline.netresearchgate.net

Vibrational frequencies, which correspond to the peaks in an IR spectrum, can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental spectra. amanote.com For instance, studies on 1-bromo-2-chlorobenzene (B145985) and 1-bromo-4-chlorobenzene (B145707) have shown that DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) provide results that correlate well with experimental FT-IR and FT-Raman data. amanote.comresearchgate.net The characteristic asymmetric stretch of the azide group is typically observed as a strong band around 2100-2130 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected at lower frequencies.

Similarly, NMR chemical shifts can be predicted with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be further enhanced by using empirical scaling factors derived from comparing calculated and experimental data for a set of similar molecules. github.io

The tables below present a comparison of experimental and calculated spectroscopic data for closely related di-substituted benzenes, illustrating the typical level of agreement that can be expected for this compound.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Bromo-4-chlorobenzene Calculations performed using DFT (B3LYP/6-311++G(d,p)) and scaled.

| Vibrational Mode | Experimental FT-IR researchgate.net | Calculated (Scaled) researchgate.net | Difference |

|---|---|---|---|

| C-H Stretch | 3088 | 3085 | 3 |

| C-C Stretch | 1582 | 1580 | 2 |

| C-C Stretch | 1474 | 1475 | -1 |

| C-Cl Stretch | 822 | 820 | 2 |

| C-Br Stretch | 688 | 685 | 3 |

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for 1-Bromo-4-chlorobenzene Calculations performed using DFT (GIAO method).

| Proton Position | Experimental researchgate.net | Calculated |

|---|---|---|

| H-2, H-6 | 7.55 | 7.58 |

| H-3, H-5 | 7.25 | 7.29 |

These examples demonstrate that computational methods can provide reliable predictions of the spectroscopic properties of halogenated aromatic compounds. By applying these established theoretical protocols, a detailed and accurate prediction of the IR and NMR spectra of this compound can be achieved, aiding in its synthesis, characterization, and further investigation.

Future Research Directions and Emerging Frontiers for 2 Azido 1 Bromo 4 Chlorobenzene

Development of Greener and More Sustainable Synthetic Routes

The synthesis of aryl azides, including 2-Azido-1-bromo-4-chlorobenzene, has traditionally relied on methods that can be hazardous and environmentally taxing. A significant future direction lies in the development of more sustainable synthetic protocols.

Recent advancements have demonstrated the synthesis of aryl azides from aryl halides using copper-based nanocomposite catalysts under ligand- and base-free conditions, often in green solvents like water and at room temperature. nih.govrsc.org Future work could adapt these methods for the large-scale, cost-effective production of this compound from its corresponding dihalogenated aniline (B41778) precursor. Another promising green approach involves the reaction of diazonium salts with hydroxylammonium chloride in water, which could be optimized for this specific compound. rsc.orgresearchgate.net The use of arylboronic acids as precursors in copper-catalyzed azidation reactions in aqueous media, such as a water extract of banana (WEB), also presents an innovative and environmentally friendly alternative. benthamdirect.com

| Precursor Type | Potential Green Method | Key Advantages |

| 2,5-Dibromo-chlorobenzene | Copper-catalyzed azidation with NaN₃ | Ligand-free, base-free, use of green solvents, room temperature conditions. rsc.org |

| 2-Bromo-4-chloroaniline (B1265534) | Diazotization followed by azidation | Simple, high-yield, uses water as a solvent. rsc.orgresearchgate.net |

| (2-Bromo-4-chlorophenyl)boronic acid | Copper-catalyzed reaction with NaN₃ | Use of natural feedstock extracts, absence of organic co-solvents and external bases. benthamdirect.com |

Exploration of Unprecedented Reactivity Modes of the Azide (B81097) and Halogen Functionalities

The simultaneous presence of an azide, a bromine atom, and a chlorine atom on the same aromatic ring offers a rich playground for exploring novel reactivity. While the individual chemistries of these functional groups are well-known—azides for cycloadditions and nitrene formation, and halogens for cross-coupling and metallation—their interplay within a single molecule is an area ripe for discovery. mdpi.commdpi.com